2-Bromo-5-(2-bromoethoxy)pyridine
Overview
Description
2-Bromo-5-(2-bromoethoxy)pyridine is a chemical compound used for pharmaceutical testing . It is a brominated aromatic amine reagent .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an optimized strategy for the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described . Another synthesis process involves malononitrile and 1-bromo-2-(2-bromoethoxy)ethane by successive cyclization, reduction, nucleophilic substitution with 2-bromo-6-fluoropyridine, and Suzuki–Miyaura reaction .Molecular Structure Analysis
The molecular structure of similar compounds like 3-bromo-2-Hydroxypyridine has been optimized using DFT and HF methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
2-Bromo-5-(2-bromoethoxy)pyridine can be involved in various chemical reactions. For example, it can participate in the formation of C−N bond by various cross-coupling reactions . It can also be used in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .Scientific Research Applications
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Summary of Application: This compound is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
- Methods of Application: The synthesis starts from 2-fluoro-4-methylpyridine and avoids the use of palladium as a catalyst . The overall yield could be increased from 3.6% to 29.4% .
- Results or Outcomes: Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
Suzuki Cross-Coupling Reaction
- Summary of Application: This compound is used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives .
- Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
- Results or Outcomes: The synthesis was efficient and yielded a series of novel pyridine derivatives in moderate to good yield .
Formation of C−N bond by Various Cross Coupling Reactions
- Summary of Application: 2-Bromopyridine, a compound similar to “2-Bromo-5-(2-bromoethoxy)pyridine”, is used as a building block in the formation of C−N bond by various cross coupling reactions .
- Methods of Application: This involves a Negishi cross-coupling reaction with aryl halides catalyzed by palladium . It’s also used in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
- Results or Outcomes: The outcome of these reactions is the formation of new C-N bonds, which are crucial in the synthesis of many organic compounds .
Study of Hydrogen-Bonding Patterns
- Summary of Application: 2-Amino-5-bromopyridine, another compound similar to “2-Bromo-5-(2-bromoethoxy)pyridine”, has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .
- Methods of Application: This involves the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .
- Results or Outcomes: The study provides insights into the hydrogen-bonding patterns in the cocrystal, which can be useful in understanding the properties and behavior of similar compounds .
Synthesis of 2′-Pyridyldifluoroacetate
- Summary of Application: 2-Bromopyridine, a compound similar to “2-Bromo-5-(2-bromoethoxy)pyridine”, is used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
- Methods of Application: This involves a Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results or Outcomes: The outcome of these reactions is the formation of new C-N bonds, which are crucial in the synthesis of many organic compounds .
Study of Hydrogen-Bonding Patterns in Cocrystals
- Summary of Application: 2-Amino-5-bromopyridine, another compound similar to “2-Bromo-5-(2-bromoethoxy)pyridine”, has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .
- Methods of Application: This involves the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .
- Results or Outcomes: The study provides insights into the hydrogen-bonding patterns in the cocrystal, which can be useful in understanding the properties and behavior of similar compounds .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-(2-bromoethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c8-3-4-11-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJHARSRJQXPFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2-bromoethoxy)pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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